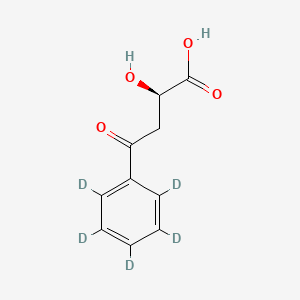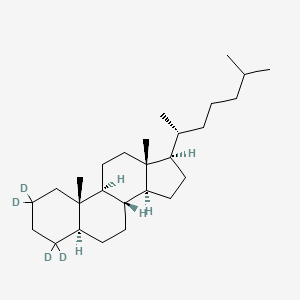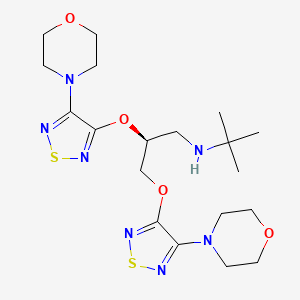
2-(R)-Hydroxy-4-oxo-4-phenylbutyric-d5 Acid
概要
説明
Organic compounds like this one typically consist of carbon atoms covalently bonded to hydrogen, often with various functional groups attached. The exact structure can greatly influence the compound’s properties and reactivity .
Synthesis Analysis
The synthesis of an organic compound often involves multiple steps, each requiring specific reagents and conditions. Retrosynthetic analysis can be used to plan a synthesis, starting from the desired product and working backwards to available starting materials .Molecular Structure Analysis
The molecular structure of an organic compound determines its physical and chemical properties. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry can be used to determine the structure .Chemical Reactions Analysis
Organic compounds can undergo a wide range of chemical reactions, depending on their functional groups. The reactivity of the compound can be predicted based on known reaction mechanisms .Physical And Chemical Properties Analysis
The physical and chemical properties of an organic compound, such as its solubility, melting point, and acidity, can be measured experimentally. These properties are influenced by the compound’s molecular structure .科学的研究の応用
Biocatalytic Synthesis
2-(R)-Hydroxy-4-oxo-4-phenylbutyric acid (R-HPBA) serves as a crucial intermediate in synthesizing angiotensin-converting enzyme inhibitors. Research has focused on biocatalytic methods for efficient R-HPBA production. For instance, the asymmetric reduction of 2-oxo-4-phenylbutyric acid (OPBA) through oxidoreductases is a promising approach, with studies demonstrating the successful use of recombinant yeasts and enzymes for this purpose. These biocatalytic processes offer full conversion of OPBA to R-HPBA with high reaction yield and enantiomeric excess, highlighting their potential in pharmaceutical synthesis (Wang et al., 2018), (Schmidt et al., 1992), (Bai & Yang, 2005).
Advanced Synthesis Techniques
Other studies have explored various advanced synthesis techniques for R-HPBA. This includes the use of coupled enzyme systems, chemical reduction methods, and microbial transformations. These methods aim to improve the efficiency, yield, and enantiomeric purity of R-HPBA. Techniques such as sequential hydrogenation and enzymatic hydrolysis have been applied, demonstrating significant advancements in the synthesis process (Sheng et al., 2014), (Schmidt et al., 1992), (Meng et al., 2008).
Enzymatic Reduction and Microbial Catalysis
Enzymatic reduction and microbial catalysis are also key approaches in R-HPBA synthesis. These methods utilize specific enzymes and microorganisms to achieve high enantioselectivity and yield. Studies show the effectiveness of using various enzymes and microbial strains, offering insights into the optimization of these biocatalytic processes for industrial-scale production (Dao et al., 1998), (Herold et al., 2000), (Liese et al., 2002).
Novel Biocatalytic Approaches
Innovative biocatalytic methods have been developed for the synthesis of R-HPBA, demonstrating high enantiopurity and product titer. These approaches include the use of catalytic antibodies and chemo-enzymatic routes, emphasizing the potential of combining chemical and biological techniques for efficient synthesis (Zhimin & Gensheng, 2012), (Studer et al., 2000).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(2R)-2-hydroxy-4-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c11-8(6-9(12)10(13)14)7-4-2-1-3-5-7/h1-5,9,12H,6H2,(H,13,14)/t9-/m1/s1/i1D,2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COFAOIWBTJSSPD-JEWAYBISSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C[C@H](C(=O)O)O)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20857811 | |
| Record name | (2R)-2-Hydroxy-4-oxo-4-(~2~H_5_)phenylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20857811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(R)-Hydroxy-4-oxo-4-phenylbutyric-d5 Acid | |
CAS RN |
1286934-16-4 | |
| Record name | (2R)-2-Hydroxy-4-oxo-4-(~2~H_5_)phenylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20857811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-[(Acetylthio)methyl]-cyclopropaneacetic acid methyl ester](/img/structure/B586917.png)

![4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B586920.png)
![1,4-Dioxaspiro[4.4]nonane-7-carbonitrile](/img/structure/B586921.png)
![Benzyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B586926.png)
![N-[2-[5-[(3As,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethyl]-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxamide](/img/structure/B586927.png)

